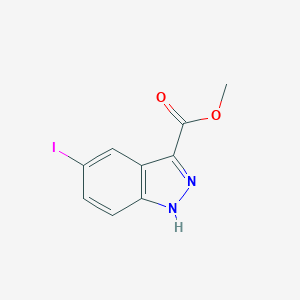

Methyl 5-iodo-1H-indazole-3-carboxylate

Overview

Description

Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 5-position and a carboxylate group at the 3-position of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.

Mechanism of Action

Mode of Action

It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by Methyl 5-iodo-1H-indazole-3-carboxylate are currently unknown . Indazole derivatives are known to have a wide range of medicinal applications, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . It is also known to be a CYP1A2 inhibitor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at ambient temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-1H-indazole-3-carboxylate typically involves the iodination of a suitable indazole precursor. One common method is the reaction of 5-iodoindazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-1H-indazole-3-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-indazole-3-carboxylate, while a Suzuki coupling reaction could produce a biaryl derivative.

Scientific Research Applications

Pharmaceutical Development

Overview

Methyl 5-iodo-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders and cancer. Its ability to modulate biological pathways makes it a valuable compound in drug discovery.

Key Findings

- Lead Compound for Drug Development: Researchers have identified this compound as a potential lead for developing drugs that target specific enzymes or receptors involved in various diseases, including cancer and neurodegenerative disorders .

- Mechanism of Action: The compound interacts with biological targets, influencing cellular processes and pathways. Its pharmacokinetic properties suggest good gastrointestinal absorption and blood-brain barrier permeability, making it suitable for central nervous system applications.

Agrochemical Formulations

Overview

In agrochemistry, this compound is utilized in developing crop protection agents, contributing to sustainable agricultural practices.

Key Findings

- Pest Resistance: The compound has been explored for its potential to enhance pest resistance in crops while minimizing environmental impact. Its incorporation into agrochemical formulations aims to improve efficacy against pests without harming beneficial organisms .

Material Science

Overview

The compound is also investigated for its properties in creating advanced materials, including polymers and coatings.

Key Findings

- Durability and Chemical Resistance: Research indicates that materials synthesized using this compound exhibit enhanced durability and resistance to various chemical agents. This application is particularly relevant in industries requiring robust materials .

Biochemical Research

Overview

this compound is employed in biochemical studies focusing on enzyme inhibition and receptor binding.

Key Findings

- Insights into Cellular Mechanisms: Studies have utilized this compound to explore mechanisms of enzyme inhibition, providing valuable insights into metabolic pathways and potential therapeutic targets . For instance, its role in modulating enzyme activity has implications for understanding disease mechanisms at the cellular level.

Diagnostic Tools

Overview

The compound finds applications in developing diagnostic agents, particularly for imaging techniques.

Key Findings

- Enhancing Detection of Biological Markers: this compound is being explored for its ability to enhance the detection of specific biological markers in diagnostic imaging, which could improve early detection of diseases .

Data Table: Summary of Applications

| Application Area | Key Uses | Insights |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis | Targets neurological disorders and cancer |

| Agrochemical | Crop protection formulations | Enhances pest resistance while minimizing environmental impact |

| Material Science | Advanced materials (polymers, coatings) | Improved durability and chemical resistance |

| Biochemical Research | Enzyme inhibition studies | Insights into cellular mechanisms |

| Diagnostic Tools | Imaging techniques | Enhances detection of biological markers |

Case Study 1: Drug Development

A study published in a prominent journal highlighted the efficacy of this compound as a lead compound in developing new anticancer agents. Researchers synthesized various derivatives and tested their biological activity against cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments.

Case Study 2: Agrochemical Efficacy

In another research project focused on sustainable agriculture, this compound was incorporated into a new pesticide formulation. Field trials showed improved pest control efficiency with reduced application rates compared to conventional pesticides, indicating its potential for environmentally friendly agricultural practices.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-iodo-1H-indazole-5-carboxylate

- Methyl 5-fluoro-1H-indazole-6-carboxylate

- Methyl 4-bromo-1H-indazole-6-carboxylate

Uniqueness

Methyl 5-iodo-1H-indazole-3-carboxylate is unique due to the specific positioning of the iodine atom and carboxylate group, which can significantly influence its reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development.

Biological Activity

Methyl 5-iodo-1H-indazole-3-carboxylate (Me-5-I-ICA) is a compound that has garnered attention in medicinal chemistry due to its structural versatility and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₇IN₂O₂, featuring an indazole core with an iodine substituent at the 5-position and a carboxylate group at the 3-position. The presence of iodine enhances its reactivity, making it a valuable building block for various synthetic applications and biological studies.

Anticancer Potential

Research indicates that indazole derivatives, including Me-5-I-ICA, can act as inhibitors of specific kinases involved in cell signaling pathways. This inhibition is significant for cancer therapy, as dysregulated kinase activity is often implicated in tumorigenesis. Me-5-I-ICA's ability to inhibit these enzymes suggests its potential as a lead compound for developing targeted cancer therapies .

Antimicrobial Properties

In addition to its anticancer potential, some studies have reported antimicrobial properties associated with Me-5-I-ICA. This aspect opens avenues for further exploration in drug development aimed at combating infections.

While specific mechanisms of action for Me-5-I-ICA remain under investigation, it is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes. The precise biochemical pathways affected by this compound are still being elucidated, indicating a need for further research to fully understand its pharmacodynamics and pharmacokinetics .

Synthesis and Optimization

The synthesis of Me-5-I-ICA typically involves using common solvents like acetonitrile or dichloromethane, with catalysts such as copper(I) iodide to enhance yields. Researchers have optimized reaction conditions to improve the efficiency of synthesizing this compound and its derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of Me-5-I-ICA against other indazole derivatives. For instance, compounds like 5-nitroindazole and 5-methoxyindazole have shown varying degrees of biological activity, but Me-5-I-ICA stands out due to its iodine substitution which may enhance its binding affinity to biological targets .

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Indazole derivative | Kinase inhibition, antimicrobial |

| 5-Nitroindazole | Indazole derivative | Moderate kinase inhibition |

| 5-Methoxyindazole | Indazole derivative | Limited biological activity |

Applications in Drug Development

The diverse biological activities of Me-5-I-ICA make it a candidate for drug development across multiple fields:

Medicinal Chemistry : As a lead compound for developing kinase inhibitors targeting cancer.

Microbiology : Potential use in developing new antimicrobial agents.

Material Science : Investigated for applications in creating functional materials due to its unique chemical properties .

Properties

IUPAC Name |

methyl 5-iodo-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHIBWHDCGFSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506974 | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079-47-6 | |

| Record name | 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-iodo-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.